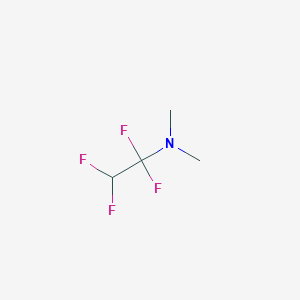

1,1,2,2-tetrafluoro-N,N-dimethylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRGYRZBWQFJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620545 | |

| Record name | N,N-dimethyl-2H-perfluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-50-1 | |

| Record name | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2H-perfluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine

An In-depth Technical Guide to 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine: Synthesis, Characterization, and Application

Foreword: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a parent compound. This often leads to enhanced metabolic stability, increased bioavailability, and improved binding affinity. Consequently, the development of efficient and selective fluorinating reagents is of paramount importance. Among these, this compound (TFEDMA), also known as the Petrov reagent, has emerged as a versatile and powerful tool for deoxofluorination reactions. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound (TFEDMA)

This compound (CAS No. 1550-50-1) is a highly specialized amine reagent primarily utilized for the conversion of hydroxyl and carbonyl functionalities into fluorinated counterparts.[1][2] Unlike some other fluorinating agents, TFEDMA offers the advantage of being a stable liquid at ambient temperature, with a longer shelf life when stored correctly, making it a more convenient and safer alternative to reagents like (diethylamino)sulfur trifluoride (DAST).[2][3] Its reactivity is analogous to the well-known Vilsmeier reagent, proceeding through a highly electrophilic iminium cation intermediate that facilitates nucleophilic substitution with fluoride.[1][3] This mechanism allows for the efficient deoxyfluorination of a wide range of substrates, including alcohols, carboxylic acids, and even oximes, highlighting its broad utility in synthetic organic chemistry.[1][3]

Synthesis and Physicochemical Properties

Established Synthetic Route

The most direct and efficient method for preparing TFEDMA is through the nucleophilic addition of dimethylamine to tetrafluoroethylene (TFE).[1][3] This reaction is known to proceed in high yields, typically between 96-98%.[1][3] The causality behind this high efficiency lies in the electron-deficient nature of the TFE double bond, which makes it highly susceptible to attack by nucleophiles like dimethylamine.

Caption: General workflow for the synthesis of TFEDMA.

Experimental Protocol: Synthesis of TFEDMA

-

Preparation: A reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a low-temperature condenser is charged with a solution of dimethylamine in an anhydrous solvent (e.g., diethyl ether).

-

Reaction: The vessel is cooled to 0°C. Tetrafluoroethylene gas is then bubbled through the solution at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Quenching & Workup: Once the addition is complete, the reaction mixture is allowed to warm to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product is purified by vacuum distillation to yield this compound as a yellow/orange liquid.[4]

Physicochemical Data

The physical and chemical properties of TFEDMA are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1550-50-1 | [1][5] |

| Molecular Formula | C₄H₇F₄N | [4][5] |

| Molecular Weight | 145.10 g/mol | [1][5] |

| Appearance | Yellow/orange liquid | [4][6] |

| Boiling Point | 77 °C | [4] |

| Density | 1.24 g/cm³ | [4][5] |

| Flash Point | 8 °C | [4][5] |

| Storage Temp. | 2-8 °C | [6] |

| InChI Key | VIRGYRZBWQFJGJ-UHFFFAOYSA-N | [1][4] |

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized reagent. The following are the expected spectroscopic data for TFEDMA.

| Technique | Expected Observations |

| ¹H NMR | Two main signals are expected: • A singlet corresponding to the six protons of the N,N-dimethyl group (-N(CH₃)₂). • A triplet of triplets corresponding to the single proton on the fluoroethyl chain (-CHF₂), due to coupling with the adjacent CF₂ group and the geminal fluorine atoms. |

| ¹⁹F NMR | Two distinct signals are expected, corresponding to the two different fluorine environments (-CF₂- and -CHF₂). Each signal will exhibit complex splitting patterns due to F-F and H-F coupling. |

| ¹³C NMR | Signals corresponding to the methyl carbons and the two distinct carbons of the tetrafluoroethyl chain are expected. The signals for the fluorinated carbons will appear as triplets or more complex multiplets due to C-F coupling. |

| IR Spectroscopy | Strong absorption bands in the region of 1100-1350 cm⁻¹ characteristic of C-F stretching vibrations. C-H stretching vibrations for the methyl and CHF groups would appear around 2800-3000 cm⁻¹. |

| Mass Spectrometry (EI) | The mass spectrum should show the molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of methyl groups or fluorine atoms. |

Note: Specific chemical shifts and coupling constants would need to be determined from actual experimental data but the described patterns are characteristic.

Reactivity and Mechanistic Pathways

The utility of TFEDMA stems from its ability to act as a deoxofluorinating agent for a variety of oxygenated substrates.[1]

The Core Mechanism: A Fluorinated Vilsmeier-Type Reactivity

The central principle of TFEDMA's reactivity is the in-situ formation of a highly electrophilic iminium cation.[1] This species readily activates hydroxyl groups by forming a good leaving group, which is subsequently displaced by a fluoride ion in a nucleophilic substitution reaction.[1] This pathway is particularly effective for converting alcohols into alkyl fluorides and carboxylic acids into acyl fluorides.[1][2][3]

Caption: General mechanism for the dehydroxyfluorination of alcohols using TFEDMA.

Substrate Scope and Experimental Considerations

The reactivity of TFEDMA varies depending on the substrate:

-

Primary Alcohols: These substrates generally require elevated temperatures (e.g., reflux) to proceed to the corresponding primary alkyl fluorides, but the reactions typically result in high yields (75-98%).[2][3]

-

Secondary and Tertiary Alcohols: These are significantly more reactive and often undergo fluorination at lower temperatures (0–10°C).[1][3] However, for sterically hindered alcohols, elimination reactions to form olefins can become a competing side reaction.[1][3] A key advantage is the selectivity of TFEDMA for alcohols in the presence of less reactive functional groups like ketones and aldehydes.[1]

-

Carboxylic and Sulfonic Acids: TFEDMA efficiently converts these acids into their corresponding acyl and sulfonyl fluorides.[1][2] These products are valuable intermediates in their own right, often exhibiting greater stability than their chloride or bromide analogs.[3]

-

Aldehydes and Ketones: Carbonyl compounds can be converted to the corresponding gem-difluoroalkanes.[1][2]

-

Oximes: In a display of its versatility, TFEDMA can activate oximes. Aryl-aldoximes are converted to aryl-cyanides, while aryl-ketoximes yield aryl-amides, providing a valuable synthetic route to these important structural motifs.[3][7]

A significant practical advantage of using TFEDMA is that the primary byproduct, a fluorinated acetamide, is water-soluble, which often simplifies the reaction workup and product purification process.[1][2]

Applications in Drug Development and Beyond

The ability to selectively introduce fluorine makes TFEDMA a valuable reagent in fields where molecular properties need to be finely tuned.

-

Pharmaceutical and Drug Development: TFEDMA is widely used as an intermediate in the synthesis of various drugs, including antihistamines, antifungals, and antimicrobial agents.[8] Its primary role is to create metabolically stable bioisosteres of functional groups, which can enhance a drug's pharmacokinetic profile, including its bioavailability and metabolic stability.[1] The strategic replacement of a hydroxyl group with a fluorine atom can block sites of metabolic oxidation, a critical strategy in modern drug design.

-

Agrochemicals: The reagent is an important building block in the production of modern insecticides, herbicides, and fungicides.[8]

-

Specialty Chemicals and Materials Science: TFEDMA is used in the synthesis of specialty chemicals such as surfactants and coatings.[8] The introduction of fluorine can dramatically alter properties like thermal stability, hydrophobicity, and electronic character, which is crucial for developing advanced materials like liquid crystals and polymers.[1]

Safety and Handling

As a highly reactive chemical, proper handling of this compound is critical.

-

Hazards: The compound is classified as corrosive, highly flammable, and can be fatal if swallowed.[5][9] It can cause severe skin burns and eye damage.[9]

-

Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Storage: TFEDMA is stable at ambient temperature but should be stored in a cool, dry place, typically between 2-8°C.[6] For long-term stability, it should be kept in containers made of polyethylene, Teflon®, or metal.[2]

Conclusion

This compound has solidified its position as a mild, selective, and highly effective deoxofluorinating reagent in the synthetic chemist's toolbox. Its straightforward synthesis, favorable stability profile compared to other reagents, and broad substrate scope make it an invaluable tool for the strategic incorporation of fluorine. For professionals in drug discovery and materials science, TFEDMA provides a reliable and efficient pathway to access novel fluorinated molecules with enhanced properties, ensuring its continued importance in advancing chemical innovation.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine | 1550-50-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. N,N-DIMETHYL-1,1,2,2-TETRAFLUOROETHYLAMINE | 1550-50-1 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Spectroscopic Characterization of the Ruppert-Prakash Reagent

Introduction: The Enduring Utility of the Ruppert-Prakash Reagent in Modern Chemistry

In the landscape of synthetic organic chemistry, the introduction of the trifluoromethyl (CF₃) group into molecular architectures is of paramount importance. This moiety can dramatically alter the physicochemical properties of a molecule, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of trifluoromethylating agents, (Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash Reagent, stands out for its versatility and efficacy.[1] First prepared by Ingo Ruppert in 1984 and later popularized by G.K. Surya Prakash, this organosilicon compound has become an indispensable tool for the nucleophilic trifluoromethylation of a wide range of electrophiles, including aldehydes, ketones, and imines.[1][2]

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are fundamental to the characterization and quality control of the Ruppert-Prakash Reagent. A thorough understanding of its spectroscopic signature is crucial for researchers, scientists, and drug development professionals to ensure the purity of the reagent and to monitor its reactions effectively.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms in the Ruppert-Prakash Reagent gives rise to a distinct set of spectroscopic signals. The molecule consists of a central silicon atom bonded to three methyl (CH₃) groups and one trifluoromethyl (CF₃) group. This structure presents several key features for spectroscopic analysis: the protons of the magnetically equivalent methyl groups, the carbon atoms of the methyl and trifluoromethyl groups, and the fluorine atoms of the trifluoromethyl group.

Caption: Molecular structure of the Ruppert-Prakash Reagent (TMSCF₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of the Ruppert-Prakash Reagent in solution. By probing the ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive picture of the molecule's connectivity and purity can be obtained.

Experimental Protocol: NMR Analysis

A standardized approach to NMR sample preparation and data acquisition is critical for obtaining high-quality, reproducible spectra.

Methodology:

-

Sample Preparation: A solution of the Ruppert-Prakash Reagent is prepared by dissolving approximately 10-20 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte's resonances.

-

Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for the methyl carbons. A larger spectral width (e.g., -10 to 180 ppm) is necessary. Due to the lower natural abundance of ¹³C and the quaternary nature of the CF₃ carbon, a greater number of scans is required.

-

¹⁹F NMR Acquisition: A simple pulse-acquire sequence is used, often without proton decoupling. The spectral width should be sufficient to encompass the expected chemical shift of the CF₃ group (e.g., -50 to -80 ppm). Chemical shifts are referenced to an external standard such as CFCl₃.[3][4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of the Ruppert-Prakash Reagent is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.268 | Singlet | 9H | Si-(CH ₃)₃ |

Interpretation: The spectrum displays a single, sharp resonance at approximately 0.268 ppm.[5] This upfield chemical shift is characteristic of protons on methyl groups attached to a silicon atom. The integration of this peak corresponds to nine protons, confirming the presence of the three magnetically equivalent trimethylsilyl (TMS) methyl groups. The absence of any coupling indicates that there are no adjacent protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Multiplicity (¹J(C,F)) | Assignment |

| 133.5 | Quartet (~316 Hz) | C F₃ |

| -1.5 | Singlet | Si-(C H₃)₃ |

Interpretation: Two distinct signals are observed in the ¹³C NMR spectrum. The downfield signal at approximately 133.5 ppm is assigned to the carbon of the trifluoromethyl group. This resonance appears as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹J(C,F) ≈ 316 Hz).[6] The upfield signal at approximately -1.5 ppm corresponds to the three equivalent methyl carbons of the TMS group. This signal appears as a singlet in a proton-decoupled spectrum.

¹⁹F NMR Spectral Data and Interpretation

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -67.7 | Singlet | CF ₃ |

Interpretation: The ¹⁹F NMR spectrum exhibits a single, sharp resonance at approximately -67.7 ppm (referenced to CFCl₃).[7] This chemical shift is characteristic of a CF₃ group attached to a silicon atom. The singlet multiplicity indicates that there are no other fluorine atoms or nearby protons to which it is coupled. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for assessing the purity of the reagent and for monitoring its consumption during a reaction.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing a unique "fingerprint" based on its functional groups.

Experimental Protocol: IR Analysis

Given that the Ruppert-Prakash Reagent is a volatile liquid, appropriate sample handling is necessary.

Methodology:

-

Sample Preparation: A neat liquid sample can be analyzed by placing a small drop between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[9] Alternatively, for volatile liquids, a sealed liquid cell with a defined path length can be used to prevent evaporation during the measurement.[10][11] Attenuated Total Reflectance (ATR) is another convenient method where a drop of the liquid is placed directly onto the ATR crystal.[12][13]

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of the Ruppert-Prakash Reagent displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960 | Medium | C-H stretching (in CH₃ groups) |

| ~1257 | Strong | Si-CH₃ symmetric deformation |

| ~1170 - 1050 | Very Strong | C-F stretching |

| ~850 | Strong | Si-C stretching / CH₃ rocking |

Interpretation: The key features of the IR spectrum include:

-

C-H Stretching: A medium intensity band around 2960 cm⁻¹ is characteristic of the C-H stretching vibrations within the methyl groups.

-

Si-CH₃ Deformation: A strong and sharp absorption band is typically observed around 1257 cm⁻¹, which is a hallmark of the symmetric deformation (umbrella mode) of the Si-CH₃ groups.

-

C-F Stretching: The most intense and prominent feature in the spectrum is a broad and very strong absorption in the region of 1170-1050 cm⁻¹. This is due to the C-F stretching vibrations of the trifluoromethyl group. The high intensity of this band is a result of the large change in dipole moment associated with the C-F bond vibrations.

-

Si-C Stretching and CH₃ Rocking: A strong band around 850 cm⁻¹ can be attributed to a combination of Si-C bond stretching and CH₃ rocking vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the Ruppert-Prakash Reagent, further confirming its identity and structure.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing the volatile Ruppert-Prakash Reagent.

Methodology:

-

Sample Preparation: A dilute solution of the reagent is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography: A small volume of the solution is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5MS column). A typical temperature program would start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature to ensure elution of the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

MS Data and Fragmentation Analysis

The mass spectrum of the Ruppert-Prakash Reagent reveals a characteristic fragmentation pattern.

Key Ions (m/z):

-

142 (M⁺): Molecular ion (often low abundance or absent)

-

127 ([M-CH₃]⁺): Loss of a methyl radical

-

73 ([Si(CH₃)₃]⁺): Trimethylsilyl cation (often the base peak)

-

69 ([CF₃]⁺): Trifluoromethyl cation

Caption: Proposed mass spectral fragmentation pathway of the Ruppert-Prakash Reagent.

Interpretation: The molecular ion (M⁺) at m/z 142 may be observed, but it is often of low intensity due to the facile fragmentation of organosilicon compounds. The most common fragmentation pathway involves the loss of a methyl radical (•CH₃) to form the ion at m/z 127.[14][15] This is a characteristic fragmentation for trimethylsilyl compounds. Another significant fragmentation is the cleavage of the Si-CF₃ bond, leading to the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is often the base peak in the spectrum. The observation of the trifluoromethyl cation, [CF₃]⁺, at m/z 69 further confirms the structure.

Conclusion

The comprehensive spectroscopic analysis of the Ruppert-Prakash Reagent using NMR, IR, and MS provides a robust and self-validating system for its identification, characterization, and purity assessment. Each technique offers complementary information that, when combined, leaves no ambiguity as to the structure and integrity of this vital synthetic tool. For researchers in drug discovery and development, a firm grasp of this spectroscopic data is essential for ensuring the reliability and reproducibility of their synthetic endeavors.

References

- 1. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. (Trifluoromethyl)trimethylsilane(81290-20-2) 1H NMR [m.chemicalbook.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Fluoroalkyl Amino Reagents: A Technical Guide to Their Discovery, Evolution, and Application in Drug Development

Abstract

The strategic incorporation of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) moiety, has become an indispensable tool in modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and history of fluoroalkyl amino reagents, charting their evolution from early, harsh fluorination methods to the sophisticated and selective reagents employed today. We will delve into the mechanistic underpinnings of nucleophilic, electrophilic, and radical trifluoromethylation, offering field-proven insights into the causality behind experimental choices. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the core fluoroalkylating agents, their synthesis, and their critical role in the advancement of pharmaceutical sciences.

The Dawn of Fluoroalkylation: Early Methods and the Quest for Selectivity

The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—have long been recognized as highly desirable in drug candidates.[1] Early approaches to introducing fluoroalkyl groups were often harsh and lacked selectivity, relying on methods that were not amenable to complex, functionalized molecules. The development of reagents capable of delivering fluoroalkyl moieties with precision and under mild conditions was a critical turning point in medicinal chemistry.

One of the earliest forays into systematic fluoroalkylation can be traced back to the work of Frédéric Swarts in 1892, who demonstrated the reaction between antimony fluoride and benzotrichloride to produce benzotrifluoride.[2] While a landmark discovery, this method was far from the gentle and selective processes required for the intricate world of drug synthesis. The need for more refined tools spurred decades of research, leading to the development of the diverse and powerful fluoroalkyl amino reagents we have today.

The Nucleophilic Revolution: The Ruppert-Prakash Reagent

A significant breakthrough in trifluoromethylation came with the development of nucleophilic CF₃ sources. Among these, trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent , stands as a cornerstone of modern organofluorine chemistry.[1][3] Introduced by Ingo Ruppert in 1984 and extensively developed for synthetic applications by G. K. Surya Prakash, this reagent provided a reliable and versatile method for introducing the trifluoromethyl group into a wide array of organic molecules.[1][3]

Synthesis of the Ruppert-Prakash Reagent

The initial synthesis by Ruppert involved the reaction of bromotrifluoromethane with trimethylsilyl chloride.[1] However, a more practical and environmentally benign synthesis was later developed by Prakash, which avoids the use of ozone-depleting reagents.[1] This method involves the deprotonation of fluoroform (CHF₃) with a strong base, such as potassium hexamethyldisilazide (KHMDS), followed by trapping of the resulting trifluoromethyl anion with trimethylsilyl chloride.[1]

Mechanism of Action: Unlocking the Trifluoromethyl Anion

The Ruppert-Prakash reagent itself is not inherently nucleophilic. Its utility lies in its ability to serve as a stable precursor to the highly reactive trifluoromethyl anion (CF₃⁻). Activation is typically achieved through the use of a nucleophilic catalyst, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF).[4] The fluoride ion attacks the silicon center, forming a hypervalent silicon intermediate that readily releases the trifluoromethide anion. This potent nucleophile can then attack a wide range of electrophiles, most notably carbonyl compounds, to form the desired trifluoromethylated product.[4]

Caption: General mechanism of Ruppert-Prakash reagent activation.

Applications in Pharmaceutical Synthesis

The Ruppert-Prakash reagent has been instrumental in the synthesis of numerous pharmaceuticals. A prominent example is its use in the synthesis of the anti-HIV drug Efavirenz .[4] The key step in the synthesis involves the nucleophilic trifluoromethylation of a ketone precursor, demonstrating the reagent's utility in constructing complex, biologically active molecules.[4]

The Rise of Electrophilic Trifluoromethylation

While nucleophilic methods proved powerful, the development of reagents capable of delivering an electrophilic trifluoromethyl equivalent ("CF₃⁺") opened up new avenues for synthesis, allowing for the trifluoromethylation of nucleophilic substrates.

Pioneering Work: Yagupolskii's Sulfonium Salts

In 1984, the group of Lev Yagupolskii reported the first electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt.[5] This discovery marked a paradigm shift in the field, demonstrating that a trifluoromethyl group could be transferred as an electrophile.

The Umemoto Reagents: Power and Versatility

Building upon this foundation, Teruo Umemoto and his coworkers developed a series of highly effective and widely used electrophilic trifluoromethylating agents based on S-(trifluoromethyl)dibenzothiophenium salts.[6] These reagents, now commercially available, offer a range of reactivities, allowing for the trifluoromethylation of a broad spectrum of nucleophiles.[6]

The synthesis of Umemoto-type reagents has evolved to improve efficiency and practicality. One-pot methods have been developed, for example, for the synthesis of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) from 3,3'-bis(trifluoromethoxy)biphenyl.[6]

The mechanism of trifluoromethylation by Umemoto reagents has been a subject of study, with computational and experimental evidence suggesting a backside nucleophilic attack on the trifluoromethyl group, akin to an Sₙ2 reaction, rather than a single-electron transfer (SET) pathway for many substrates.[7]

Caption: Proposed backside attack mechanism for Umemoto reagents.

The Togni Reagents: Hypervalent Iodine Chemistry

In 2006, Antonio Togni and his group introduced a new class of electrophilic trifluoromethylating agents based on hypervalent iodine(III) compounds.[5] These reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni reagent II), have gained immense popularity due to their stability, ease of handling, and broad substrate scope.[8]

The synthesis of Togni reagent II is a multi-step process that begins with the oxidation and cyclization of 2-iodobenzoic acid.[8] The resulting intermediate is then acylated and subsequently treated with the Ruppert-Prakash reagent to install the trifluoromethyl group.[8]

Togni reagents exhibit a fascinating dual reactivity, capable of participating in both polar (ionic) and radical trifluoromethylation pathways.[7] In the presence of a single-electron transfer (SET) reductant, such as Cu(I), Togni's reagent can act as a source of the trifluoromethyl radical (CF₃•).[7] Conversely, activation by a Lewis acid can promote a more electrophilic character, facilitating nucleophilic attack.[7]

Caption: Dual mechanistic pathways of Togni reagents.

The versatility of Togni reagents has made them valuable tools in drug discovery. They have been successfully employed in the synthesis of derivatives of pharmaceuticals such as fluoxetine and the antimalarial drug mefloquine .[9][10]

The Radical Approach: The Langlois Reagent

Radical trifluoromethylation offers a complementary strategy to nucleophilic and electrophilic methods, often enabling the functionalization of substrates that are unreactive under other conditions.

Sodium Trifluoromethanesulfinate: The Langlois Reagent

In 1991, Bernard Langlois and his group introduced sodium trifluoromethanesulfinate (CF₃SO₂Na), now widely known as the Langlois reagent , as a convenient source of the trifluoromethyl radical.[11][12] This inexpensive, stable, and easy-to-handle solid has become a workhorse in radical trifluoromethylation.[12]

The Langlois reagent can be prepared by reacting trifluoromethyl chloride (CF₃Cl) with sodium dithionite (Na₂S₂O₄).[11]

The trifluoromethyl radical is typically generated from the Langlois reagent in the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), often in conjunction with a metal catalyst like copper.[13] The oxidant facilitates a single-electron transfer process, leading to the formation of the CF₃• radical.[13]

Caption: Generation of the trifluoromethyl radical from the Langlois reagent.

A notable application of the Langlois reagent in medicinal chemistry is in the synthesis of the antiviral drug Trifluridine .[11] The direct C-H trifluoromethylation of deoxyuridine using the Langlois reagent provides a more environmentally friendly route to this important therapeutic agent.[11]

Beyond Trifluoromethylation: Other Fluoroalkyl Amino Reagents

While trifluoromethylation has dominated the field, the development of reagents for introducing other fluoroalkyl groups is of growing importance.

The Yarovenko-Raksha and Ishikawa Reagents

The Yarovenko-Raksha reagent (the adduct of chlorotrifluoroethylene and diethylamine) and the more stable and convenient Ishikawa reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine) are valuable for converting alcohols to alkyl fluorides.[14][15] The Ishikawa reagent is prepared by the addition of hexafluoropropene to diethylamine.[15] These reagents operate by activating the alcohol, which is then displaced by a fluoride ion.[14]

Caption: General mechanism of alcohol fluorination with the Ishikawa reagent.

Comparative Overview of Key Trifluoromethylating Reagents

The selection of an appropriate trifluoromethylating reagent is crucial for the success of a synthetic endeavor. The following table provides a comparative overview of the key reagents discussed in this guide.

| Reagent Class | Key Reagent(s) | Mechanistic Pathway(s) | Key Advantages | Key Limitations |

| Nucleophilic | Ruppert-Prakash Reagent | Nucleophilic (CF₃⁻) | Well-established, versatile, good for carbonyls | Requires stoichiometric activator, sensitive to moisture |

| Electrophilic | Umemoto Reagents | Electrophilic ("CF₃⁺") | Powerful, good for a range of nucleophiles | Can be expensive, multi-step synthesis |

| Electrophilic | Togni Reagents | Electrophilic ("CF₃⁺"), Radical (CF₃•) | Stable, easy to handle, dual reactivity | Can have explosive properties, cost |

| Radical | Langlois Reagent | Radical (CF₃•) | Inexpensive, stable, good for C-H functionalization | Requires an oxidant, can lack regioselectivity |

Conclusion and Future Outlook

The journey of fluoroalkyl amino reagents from their early discovery to the present day is a testament to the ingenuity and perseverance of chemists. The development of nucleophilic, electrophilic, and radical trifluoromethylating agents has revolutionized the synthesis of fluorinated molecules, providing medicinal chemists with an unparalleled toolkit for drug design and development. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the demand for novel and even more sophisticated fluoroalkylating reagents will undoubtedly continue to grow. The future of this field lies in the development of more efficient, selective, and sustainable methods for the introduction of a wider variety of fluoroalkyl groups, further empowering the creation of the next generation of life-saving therapeutics.

References

- 1. acs.org [acs.org]

- 2. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Togni reagent II - Wikipedia [en.wikipedia.org]

- 9. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]

- 15. Ishikawa reagent - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of Deoxyfluorination

An In-depth Technical Guide to the Mechanism of Action for TFEDMA in Deoxyfluorination

This guide provides an in-depth exploration of 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA) as a reagent for deoxyfluorination. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanistic principles and practical application. We will delve into the core reactivity, substrate scope, and operational nuances of TFEDMA, providing a framework for its effective and safe implementation in synthetic chemistry.

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, agrochemicals, and materials science.[1][2][3] The unique properties of the carbon-fluorine bond, such as its exceptional strength and the high electronegativity of fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][4] Deoxyfluorination, the conversion of a hydroxyl group to a fluoride, is one of the most direct and widely utilized strategies for forging C-F bonds, leveraging the vast availability of alcohols as starting materials.[5][6][7] Over the years, a host of reagents have been developed for this purpose, each with distinct advantages and limitations.

Among these, this compound (TFEDMA), also known as the Petrov reagent, has emerged as a mild, selective, and stable nucleophilic fluorinating agent.[8][9] Unlike classic sulfur-based reagents like DAST (Diethylaminosulfur Trifluoride), TFEDMA offers enhanced thermal stability and a more favorable safety profile, making it a valuable tool in the synthetic chemist's arsenal.[8][10] This guide will elucidate the fundamental mechanism by which TFEDMA activates and transforms hydroxyl groups, providing the causal insights necessary for protocol optimization and troubleshooting.

The Core Mechanism: Activation via a Fluorinated Vilsmeier-type Intermediate

The efficacy of TFEDMA lies in its ability to transform a poor leaving group (a hydroxyl group) into a highly reactive intermediate that is readily displaced by a fluoride anion. The mechanism is analogous to that of the Vilsmeier reagent, proceeding through the in situ formation of a highly electrophilic iminium cation.[11]

The process can be dissected into two primary stages:

-

Activation of the Hydroxyl Group: The alcohol substrate performs a nucleophilic attack on the TFEDMA reagent. This leads to the formation of an unstable intermediate which rapidly eliminates a stable amide byproduct (N,N-dimethyl-2,2-difluoroacetamide) to generate a reactive fluoro-iminium species. This species effectively activates the original oxygen atom, converting it into an excellent leaving group.

-

Nucleophilic Displacement: A fluoride ion, concurrently generated, then displaces the activated hydroxyl group. The nature of this substitution (SN1 or SN2) is substrate-dependent. For primary alcohols, the reaction typically follows an SN2 pathway, leading to inversion of stereochemistry. For secondary and tertiary alcohols, which can form more stable carbocations, the mechanism may have more SN1 character.[12]

This two-step process highlights the dual role of TFEDMA: it is not merely a fluoride donor but a potent activating agent for the C-O bond.

Caption: General mechanism of TFEDMA-mediated deoxyfluorination of an alcohol.

Substrate Scope and Reactivity Profile

TFEDMA demonstrates broad applicability across various classes of oxygenated compounds. However, reactivity and reaction outcomes are highly dependent on the substrate structure.

-

Alcohols: Primary alcohols are converted to their corresponding alkyl fluorides in good to excellent yields, typically requiring elevated temperatures.[8][9] Secondary and tertiary alcohols are more reactive and can often be fluorinated at lower temperatures (0–10°C).[9] However, these substrates are more prone to elimination side reactions, forming olefins, particularly when a stable carbocation intermediate can be formed.[8][9]

-

Carboxylic and Sulfonic Acids: These substrates are readily converted into their corresponding acyl fluorides and sulfonyl fluorides.[8] Acyl fluorides are valuable synthetic intermediates, offering a more controlled reactivity profile compared to acyl chlorides.[3]

-

Aldehydes and Ketones: The carbonyl oxygen of aldehydes and ketones can be replaced by two fluorine atoms to yield gem-difluorides.[8]

The table below summarizes the typical performance of TFEDMA with various substrates.

| Substrate Type | Product | Typical Yields | Key Considerations |

| Primary Alcohol | Primary Alkyl Fluoride | 75-98%[8] | Requires heating (reflux). |

| Secondary Alcohol | Secondary Alkyl Fluoride | Moderate to Good | More reactive than 1°. Risk of elimination products. |

| Tertiary Alcohol | Tertiary Alkyl Fluoride | Moderate | High reactivity, but elimination is often a major side reaction. |

| Carboxylic Acid | Acyl Fluoride | Good to Excellent | Efficient conversion to a valuable synthetic intermediate.[13] |

| Aldehyde/Ketone | gem-Difluoride | Moderate to Good | Effective for carbonyl deoxyfluorination. |

Experimental Protocol: Deoxyfluorination of a Primary Alcohol

The following protocol provides a representative, self-validating workflow for the deoxyfluorination of a primary alcohol using TFEDMA. The causality behind each step is explained to ensure both procedural accuracy and conceptual understanding.

Safety Prerequisite: All operations must be conducted in a well-ventilated fume hood by personnel with proper training in handling hazardous chemicals.[14] Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and compatible gloves, is mandatory.[15] Review the Safety Data Sheet (SDS) for TFEDMA and all other reagents before commencing work.[16]

Caption: Standard experimental workflow for TFEDMA-mediated deoxyfluorination.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware must be rigorously dried to prevent hydrolysis of the reagent and intermediates.

-

Rationale: Moisture can react with TFEDMA and activated intermediates, reducing yield and forming unwanted byproducts. An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

-

Reagent Charging: To the flask, add the primary alcohol (1.0 equivalent) and an appropriate anhydrous solvent (e.g., 1,2-dichloroethane, acetonitrile). Stir until the alcohol is fully dissolved.

-

TFEDMA Addition: Slowly add TFEDMA (1.2–1.5 equivalents) to the stirred solution at room temperature.

-

Rationale: A slight excess of TFEDMA ensures complete conversion of the starting alcohol. Slow addition helps to control any initial exotherm.

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and maintain it until the reaction is complete, as determined by an appropriate monitoring technique (e.g., TLC or GC-MS).

-

Work-up and Isolation:

-

a. Once the reaction is complete, cool the mixture to room temperature.

-

b. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Rationale: The NaHCO₃ wash neutralizes any acidic byproducts. The primary amide byproduct of TFEDMA is water-soluble and will be largely removed into the aqueous phase, greatly simplifying purification.[8]

-

c. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

-

d. Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude alkyl fluoride using flash column chromatography or distillation, as appropriate for the product's physical properties.

Safety, Handling, and Stability

While TFEDMA is more thermally stable than many traditional deoxyfluorinating agents, it is still a reactive chemical that demands careful handling.

-

Stability: TFEDMA exhibits an unlimited shelf life when stored at ambient temperature in containers made of polyethylene, Teflon®, or metal.[8] It should be protected from moisture.

-

Handling: Always handle TFEDMA in a well-ventilated chemical fume hood.[15] Avoid inhalation of vapors and contact with skin and eyes.[16] In case of skin contact, wash immediately and thoroughly.

-

Waste Disposal: All waste containing fluorinated compounds should be collected in designated, clearly labeled containers and disposed of according to institutional and local regulations.[15]

Conclusion

This compound (TFEDMA) is a highly effective and versatile reagent for the deoxyfluorination of alcohols and carboxylic acids. Its mechanism, which proceeds through a reactive Vilsmeier-type intermediate, allows for the efficient activation of C-O bonds for nucleophilic fluoride displacement. The reagent's enhanced stability compared to classical alternatives and the operational simplicity afforded by its water-soluble byproduct make it a compelling choice for a wide range of synthetic applications. By understanding the core principles of its reactivity and adhering to safe handling protocols, researchers can confidently leverage TFEDMA to access valuable fluorinated molecules.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]

- 4. mdpi.com [mdpi.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Simpler fluorine chemistry [soci.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgsyn.org [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. tcichemicals.com [tcichemicals.com]

The Ascendance of TFEDMA: A Senior Application Scientist's Guide to Deoxyfluorination and Beyond

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can dramatically enhance the desired properties of a molecule. This guide provides an in-depth technical exploration of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine, a reagent that has carved a significant niche for itself in the synthetic chemist's toolkit. Commonly known as TFEDMA or the Petrov reagent, this compound offers a compelling alternative to traditional fluorinating agents, balancing efficacy with improved stability and milder reaction conditions.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings and practical considerations that drive successful experimentation with TFEDMA. We will delve into its synthesis, core applications in deoxyfluorination, and its emerging roles in other synthetic transformations, all while emphasizing the principles of scientific integrity and logical experimental design.

Understanding TFEDMA: Synthesis and Fundamental Properties

This compound is a valuable reagent in synthetic organic chemistry, primarily recognized for its role as a deoxofluorinating agent.[1] Its molecular formula is C4H7F4N, and its CAS number is 1550-50-1.[2][3]

Synthesis

The most direct and high-yielding synthesis of TFEDMA involves the reaction of tetrafluoroethylene (TFE) with dimethylamine.[1] This nucleophilic addition reaction is reported to produce TFEDMA in yields as high as 96–98%.[1][4][5]

Key Properties and Advantages

TFEDMA is a low-viscosity liquid that offers several advantages over other fluorinating agents.[6] Unlike the Yarovenko–Raksha reagent (2-chloro-1,1,2-trifluoroethyl-N,N-diethylamine), TFEDMA is stable at ambient temperature with a long shelf life when stored in appropriate containers such as polyethylene or Teflon®. This stability, coupled with its selectivity, makes it a more user-friendly option in the laboratory. The amide byproduct of TFEDMA reactions is water-soluble, which often simplifies the reaction workup.

However, it is crucial to handle TFEDMA with care as it is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[7][8][9] It is also harmful if swallowed or inhaled.[9] Safety precautions include keeping it away from heat and ignition sources, using it in a well-ventilated area, and wearing appropriate personal protective equipment.[7][8]

Core Application: Deoxyfluorination Reactions

The primary utility of TFEDMA lies in its ability to replace hydroxyl and carbonyl oxygen atoms with fluorine. This is achieved through the in-situ formation of a highly electrophilic iminium cation, which activates the substrate for nucleophilic attack by fluoride.[1]

Deoxyfluorination of Alcohols

TFEDMA is a highly effective reagent for the conversion of alcohols to their corresponding alkyl fluorides.[1][4][5] The reaction mechanism involves the initial reaction of the alcohol's hydroxyl group with TFEDMA, forming an intermediate that subsequently decomposes to yield the fluorinated product and a fluorinated acetamide byproduct.[1]

The reactivity of the alcohol substrate dictates the necessary reaction conditions. Primary alcohols generally require elevated temperatures to achieve high yields of the corresponding alkyl fluorides.[4] In contrast, secondary and tertiary alcohols are more reactive and can often be fluorinated at lower temperatures (0–10°C), although elimination byproducts may also be formed.[4] A notable application in this area is the deoxyfluorination of Morita-Baylis-Hillman (MBH) alcohols, providing access to valuable MBH-fluorides.[1][10]

Experimental Protocol: Deoxyfluorination of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding cold water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with the same solvent (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.

Conversion of Carbonyl Compounds

TFEDMA can efficiently convert aldehydes and ketones into the corresponding gem-difluoroalkanes.[1] This transformation is highly valuable in medicinal chemistry for the synthesis of metabolically stable bioisosteres.[1] The reaction involves the replacement of the carbonyl oxygen with two fluorine atoms.[1] While ketones can be challenging substrates, TFEDMA provides an effective means for their deoxyfluorination.[1] Interestingly, while simple ketones are often unreactive towards α-fluoroamines like TFEDMA, 1,3-diketones undergo fluorination.[11] Linear 1,3-diketones yield β,β-difluoroketones, whereas cyclic 1,3-diketones can lead to products with a 2,2-difluoroacetyl group.[11]

Diagram: General Mechanism of Deoxyfluorination of a Carbonyl Compound

Caption: Generalized workflow for the deoxyfluorination of a carbonyl compound using TFEDMA.

Synthesis of Acyl and Sulfonyl Fluorides

TFEDMA is also a potent reagent for the conversion of carboxylic and sulfonic acids into their corresponding acyl fluorides and sulfonyl fluorides.[1] The mechanism is analogous to the Vilsmeier-Haack reaction, where the electrophilic iminium cation activates the hydroxyl group of the acid, facilitating its substitution by a fluoride ion.[1] These acyl and sulfonyl fluorides are valuable intermediates for further synthetic transformations.

| Substrate | Product | Typical Reaction Conditions | Yield Range (%) |

| Primary Alcohols | Alkyl Fluorides | Elevated Temperature | 75 - 98 |

| Secondary Alcohols | Alkyl Fluorides | 0 - 10°C | Moderate to Good[1] |

| Tertiary Alcohols | Alkyl Fluorides | 0 - 10°C | Moderate to Good[1] |

| Aldehydes/Ketones | gem-Difluorides | Varies | Moderate to Good |

| Carboxylic Acids | Acyl Fluorides | Mild Conditions | Good to Excellent |

| Sulfonic Acids | Sulfonyl Fluorides | Mild Conditions | Good to Excellent[1] |

Table 1: Summary of Deoxyfluorination Reactions with TFEDMA.

Expanding the Synthetic Utility: Beyond Deoxyfluorination

The reactivity of TFEDMA extends beyond simple deoxyfluorination, showcasing its versatility as a synthetic tool.

Activation of Oximes: A Fluorinated Vilsmeier-Type Reagent

TFEDMA can act as a fluorinated equivalent of the Vilsmeier reagent.[1][4][10][11] This reactivity allows for the activation of various functional groups. For instance, the reaction of TFEDMA with aryl-aldoximes leads to the formation of aryl-cyanides, while aryl-ketoximes are converted to aryl-amides in moderate to excellent yields.[4][10][11] This provides a valuable route to these important synthetic building blocks.

Diagram: TFEDMA-mediated Conversion of Oximes

Caption: TFEDMA's role in the conversion of aryl-oximes to valuable synthetic intermediates.

N-Difluoroacetylation of Sulfoximines

A more recent application of TFEDMA is in the N-difluoroacetylation of sulfoximines.[12] This reaction proceeds under practical and scalable conditions, tolerating a diverse range of functional groups. The resulting N-difluoroacetylated sulfoximines are versatile intermediates that can be further elaborated, providing efficient access to nitrogen-fluoro functional motifs for incorporation into bioactive frameworks.[12]

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and valuable reagent in modern organic synthesis. Its stability, selectivity, and broad substrate scope for deoxyfluorination reactions make it an attractive alternative to harsher and less stable fluorinating agents. The expanding applications of TFEDMA, including its role as a fluorinated Vilsmeier-type reagent and in N-difluoroacetylation, underscore its potential for continued innovation in the synthesis of complex fluorinated molecules. For researchers in drug discovery and materials science, a thorough understanding of TFEDMA's reactivity and handling provides a powerful tool for accessing novel chemical space and advancing their respective fields.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS#:1550-50-1 | this compound | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine: a new selective fluorinating agent (2001) | Viacheslav A. Petrov | 90 Citations [scispace.com]

- 6. WO2009018116A1 - Process for fluorination using 1,1,2,2-tetrafluoroethyl-n,n-dimethylamine - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: The Role and Significance of TFEDMA

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-dimethyl-2,2,2-trifluoroethylamine (TFEDMA)

A Note on Scientific Integrity: As of the date of this guide, specific, peer-reviewed experimental data on the thermal decomposition of N,N-dimethyl-2,2,2-trifluoroethylamine (referred to herein as TFEDMA) is not extensively available in the public literature. This document, therefore, serves as a technical guide based on the foundational principles of thermal analysis and chemical stability, with insights inferred from the known behavior of structurally analogous fluorinated and amine-containing compounds. The experimental protocols and potential decomposition pathways described are illustrative and represent the standard, authoritative methodologies that should be applied to rigorously characterize this molecule.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity. N,N-dimethyl-2,2,2-trifluoroethylamine (TFEDMA) is a compound of interest within this class, possessing both the stabilizing trifluoromethyl moiety and a tertiary amine functional group common in active pharmaceutical ingredients (APIs).

Understanding the thermal stability of such molecules is not an academic exercise; it is a critical requirement for ensuring safety, efficacy, and quality throughout the drug development lifecycle. From chemical synthesis and purification to formulation, packaging, and long-term storage, the thermal behavior of TFEDMA dictates its processing limits, potential degradation products, and ultimate shelf-life. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for evaluating its thermal stability and decomposition profile.

Molecular Profile: Intrinsic Stability and Handling Considerations

The thermal stability of TFEDMA is governed by the interplay of its constituent bonds. The molecule features exceptionally strong Carbon-Fluorine (C-F) bonds, which impart high chemical and thermal resistance to the trifluoromethyl group. Conversely, the Carbon-Nitrogen (C-N) and Nitrogen-Carbon (N-C) bonds of the tertiary amine are significantly weaker and represent the most probable sites for thermal degradation initiation.

Physicochemical and Safety Properties

While specific, verified data for TFEDMA is sparse, the properties of closely related analogs provide a reliable basis for handling and storage protocols.

| Property | Inferred Value / Handling Guideline | Rationale & Source |

| Molecular Formula | C₄H₈F₃N | - |

| Appearance | Likely a clear, colorless liquid | Based on analogs like 2,2,2-trifluoroethylamine.[1][2] |

| Boiling Point | Volatile; likely < 100 °C | 2,2,2-trifluoroethylamine has a bp of 36-37 °C. N,N-dimethylacetamide has a bp of 135-137 °C.[3] |

| Hazards | Assumed to be flammable, corrosive, and harmful if inhaled or contacts skin. | Based on SDS for 2,2,2-trifluoroethylamine and other fluorinated amines.[4][5] |

| Storage | Store in a cool, dry, well-ventilated area (2-8°C recommended). Keep container tightly closed under an inert atmosphere (e.g., Nitrogen, Argon). | Standard practice for volatile and potentially reactive amines.[6] |

| Incompatibilities | Strong oxidizing agents, strong acids, moisture. | Common incompatibilities for tertiary amines.[4][7] |

| Decomposition Products | Expected to release toxic fumes of Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Fluoride (HF) upon heating. | This is a critical safety consideration noted in the SDS for 2,2,2-trifluoroethylamine.[4] |

Theoretical Thermal Decomposition Pathways

In the absence of direct experimental evidence, decomposition mechanisms can be proposed based on established chemical principles. For TFEDMA, decomposition in an inert atmosphere is likely initiated by the cleavage of the weakest bond, followed by a cascade of radical reactions.

Primary Initiation Step: The weakest bond in the molecule is the C-N bond between the ethyl and amine groups. Homolytic cleavage of this bond is the most probable initiating event.

CF₃CH₂-N(CH₃)₂ → CF₃CH₂• + •N(CH₃)₂

Secondary Propagation & Termination Steps: The resulting trifluoroethyl and dimethylaminyl radicals can undergo a variety of subsequent reactions, including:

-

Hydrogen Abstraction: Radicals abstracting hydrogen from other TFEDMA molecules, propagating a chain reaction.

-

Beta-Scission: Fragmentation of the trifluoroethyl radical.

-

Recombination/Disproportionation: Radicals combining to form stable products or transferring a hydrogen atom.

This complex cascade would ultimately lead to a mixture of smaller, volatile gaseous products, including various fluorocarbons, hydrocarbons, hydrogen fluoride (HF), and nitrogenous compounds.

Caption: Proposed primary decomposition pathway for TFEDMA.

Standard Methodologies for Experimental Thermal Analysis

To empirically determine the thermal stability of TFEDMA, a multi-technique approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary, complementary methods for this assessment.

Comprehensive Thermal Analysis Workflow

A robust investigation couples these primary techniques with Evolved Gas Analysis (EGA) to provide a complete picture of decomposition temperatures, energetics, and byproducts.

Caption: A comprehensive workflow for the thermal characterization of TFEDMA.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which TFEDMA undergoes mass loss due to evaporation and/or decomposition.[8][9]

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using appropriate standards.

-

Sample Preparation: Tare a clean, inert TGA crucible (platinum or alumina recommended). Dispense a small, precise amount of TFEDMA (typically 5-10 mg) into the crucible. Due to its volatility, this should be done quickly.

-

Atmosphere Selection: Purge the TGA furnace with the desired gas.

-

Causality: An inert atmosphere (Nitrogen or Argon, flow rate 50 mL/min) is used to study the intrinsic thermal decomposition without oxidative influence.[10] A reactive atmosphere (Air or Oxygen) is used to assess oxidative stability.

-

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

-

Causality: A controlled heating rate ensures thermal equilibrium and produces reproducible, sharp transitions.

-

-

Data Analysis: Plot the sample mass (%) against temperature. The onset temperature of the major mass loss step (after boiling) corresponds to the beginning of decomposition. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events like melting, boiling, and decomposition, determining if they are endothermic or exothermic.[11]

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard like indium.

-

Sample Preparation:

-

Tare a volatile sample pan (hermetically sealed aluminum or stainless steel). Dispense a small amount of TFEDMA (2-5 mg) into the pan.

-

Immediately seal the pan using a crucible press.

-

Causality: A hermetic seal is critical to prevent mass loss from evaporation before the decomposition temperature is reached, which would make the results invalid. An identical empty, sealed pan is used as a reference.

-

-

Atmosphere: Maintain an inert nitrogen purge (20-50 mL/min) over the sensors to create a stable thermal environment.

-

Heating Program: Heat the sample and reference pans at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An upward peak indicates an endothermic event (like boiling), while a downward peak indicates an exothermic event. The integrated area of a decomposition peak provides the enthalpy of decomposition (ΔH).

Data Interpretation and Influencing Factors

The combination of TGA and DSC provides a detailed thermal profile. For a volatile compound like TFEDMA, one would expect to see an endothermic peak in the DSC corresponding to its boiling point, followed by a sharp mass loss in the TGA. At higher temperatures, a second, often exothermic, event in the DSC coupled with a significant mass loss in the TGA would signify thermal decomposition.

Illustrative Data Summary

The following table presents the type of quantitative data that would be generated from a comprehensive thermal analysis. The values are hypothetical.

| Parameter | Technique | Illustrative Result | Significance |

| Boiling Point (T_b) | DSC | 85 °C | Defines the upper limit for handling as a liquid at ambient pressure. |

| Onset of Decomposition (T_onset) | TGA | 250 °C | The temperature at which significant thermal degradation begins. A key indicator of thermal stability. |

| Peak Decomposition Temp (T_peak) | TGA (DTG) | 285 °C | The temperature of the maximum decomposition rate. |

| Residual Mass @ 600°C | TGA | < 1% | Indicates decomposition to volatile products with no char formation. |

| Decomposition Enthalpy (ΔH_d) | DSC | -250 J/g (Exothermic) | A large exothermic value indicates a high-energy decomposition, which is a critical safety parameter for process scale-up. |

Factors Affecting Stability

-

Atmosphere: The presence of oxygen can significantly lower the decomposition temperature and alter the mechanism to an oxidative pathway, producing different byproducts.

-

Impurities: Catalytic amounts of acids, bases, or metal ions can lower the activation energy for decomposition, reducing the observed thermal stability.

-

Pressure: In a closed system (like an autoclave or a sealed DSC pan), increased pressure will elevate the boiling point, allowing the liquid to be heated to its decomposition temperature.

Conclusion

While N,N-dimethyl-2,2,2-trifluoroethylamine is predicted to have considerable intrinsic stability due to its strong C-F bonds, its thermal profile is ultimately limited by the weaker C-N bond. Its decomposition is likely to be an energetic, exothermic process commencing at elevated temperatures, yielding a variety of volatile, hazardous byproducts including hydrogen fluoride.

For any application in research or drug development, it is imperative that the illustrative protocols described herein are performed. Empirical determination of the onset temperature of decomposition via TGA and the decomposition enthalpy via DSC is a non-negotiable step for ensuring process safety, defining storage conditions, and predicting the long-term stability of any formulation containing this compound.

References

- 1. innospk.com [innospk.com]

- 2. sfdchem.com [sfdchem.com]

- 3. 2,2,2-Trifluoro-N,N-dimethylacetamide | 1547-87-1 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine, a fluorinated amine of significant interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data, this document synthesizes information on the physicochemical properties of the title compound with established principles of fluorinated compound solubility to offer a predictive framework for researchers, scientists, and drug development professionals. Furthermore, a detailed, self-validating experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep and practical understanding of the solubility behavior of this unique molecule.

Introduction: The Significance of Fluorinated Amines in Modern Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a valuable fluorinated building block and reagent, and a thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological studies. This guide aims to bridge the current knowledge gap regarding its solubility in common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇F₄N | --INVALID-LINK-- |

| Molecular Weight | 145.10 g/mol | --INVALID-LINK-- |

| Boiling Point | 47.5 ± 35.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |

| LogP | 1.60 | --INVALID-LINK-- |

| Vapour Pressure | 322.3 ± 0.1 mmHg at 25°C | --INVALID-LINK-- |

The presence of the highly electronegative fluorine atoms creates strong carbon-fluorine bonds with significant dipole moments.[2] However, the overall polarity of the molecule is also influenced by its geometry. The amine group introduces a polar, hydrogen-bond accepting site. These features suggest a nuanced solubility profile, where the molecule is neither strictly lipophilic nor hydrophilic.

Predictive Solubility Profile

While precise quantitative data is scarce, a qualitative prediction of solubility in various organic solvent classes can be inferred from the compound's structure and the general behavior of fluorinated molecules. Fluorinated compounds are often described as being both hydrophobic and lipophobic, leading to potential immiscibility with both highly polar and nonpolar solvents.[3] The presence of the dimethylamine group, however, is likely to enhance solubility in moderately polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can interact favorably with the polar C-F bonds and the amine group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of the amine to accept hydrogen bonds may be outweighed by the fluorinated alkyl chain's resistance to solvation by protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The weak London dispersion forces of perfluorinated moieties typically lead to poor miscibility with nonpolar hydrocarbon solvents.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a polarity that may be compatible with the overall dipole moment of the fluorinated amine. |

Disclaimer: This table presents a predictive guide. Actual quantitative solubility should be determined experimentally.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] The following protocol is a robust, self-validating system for obtaining accurate solubility data for this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with PTFE-lined caps

-

Analytical balance

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Calibrated pipettes

-

Gas chromatograph with mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

-

Internal standard (a non-reactive compound with a distinct signal, e.g., a higher boiling fluorinated alkane for GC-MS)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solute should be visible.

-

Prepare at least three replicate samples for each solvent.

-

-